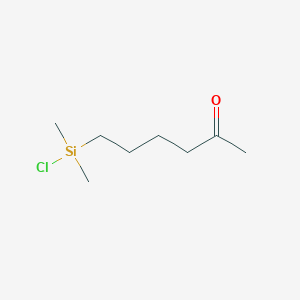

6-(Chlorodimethylsilyl)-2-hexanone

Description

1-(Cinnolin-8-yl)ethanone is an organic compound featuring a cinnoline heterocyclic core substituted with an acetyl group (ethanone) at the 8-position. Cinnoline is a bicyclic aromatic system containing two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to simpler aromatic systems like benzene or indole.

Properties

Molecular Formula |

C8H17ClOSi |

|---|---|

Molecular Weight |

192.76 g/mol |

IUPAC Name |

6-[chloro(dimethyl)silyl]hexan-2-one |

InChI |

InChI=1S/C8H17ClOSi/c1-8(10)6-4-5-7-11(2,3)9/h4-7H2,1-3H3 |

InChI Key |

YSILYXDSFACQPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC[Si](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Dehydration and Rearrangement Route from Cyclohexanol

This method involves a multi-step process starting from cyclohexanol , a commercially available cyclic alcohol:

Step 1: Dehydration of Cyclohexanol to Cyclohexene

- Catalyst: Silica catalyst

- Temperature: 150–350 °C

- Time: >1 minute

- Outcome: Formation of cyclohexene by removal of water

Step 2: Rearrangement of Cyclohexene to 1-methylcyclopentene

- Catalyst: Silica catalyst

- Temperature: 250–500 °C

- Time: >1 minute

Step 3: Hydration of 1-methylcyclopentene to 1-methylcyclopentanol

- Catalyst: Resin catalyst

- Temperature: 20–100 °C

- Time: >1 minute

Step 4: Reaction of 1-methylcyclopentanol with Alkali Metal Hypochlorite

- Reagents: Sodium or calcium hypochlorite, acetic acid

- Temperature: 0–20 °C

- Time: >1 minute

- Product: 1-methylcyclopentyl hypochlorite intermediate

Step 5: Thermal Rearrangement of 1-methylcyclopentyl Hypochlorite

- Temperature: 30–60 °C

- Time: >1 minute

- Product: 6-chloro-2-hexanone

This process is efficient, uses commercially available starting materials, and minimizes by-products.

Ozonolysis and Hypochlorite Rearrangement Route from Methylcyclopentane

An alternative method uses methylcyclopentane as the starting material:

Step 1: Oxidation of Methylcyclopentane with Ozone

- Conditions: Presence of carboxylic acid (e.g., isobutyric acid)

- Temperature: 10–30 °C

- Time: Sufficient for conversion to 1-methylcyclopentanol

Step 2: Reaction of 1-methylcyclopentanol with Alkali Metal Hypochlorite

- Reagents: Sodium hypochlorite, acetic acid

- Temperature: 0–20 °C

- Time: Sufficient to form 1-methylcyclopentyl hypochlorite

Step 3: Heating of 1-methylcyclopentyl Hypochlorite

- Temperature: 30–60 °C

- Time: Sufficient to yield 6-chloro-2-hexanone

This method avoids some inefficiencies of older processes and achieves high yields (up to 88% by GC analysis).

Summary Table of Preparation Methods for 6-chloro-2-hexanone

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dehydration/Rearrangement | Cyclohexanol | Silica catalyst, NaOCl, AcOH | 150–500 °C (multi-step) | High | Multi-step, industrial scale |

| Ozonolysis/Hypochlorite | Methylcyclopentane | Ozone, NaOCl, AcOH | 0–60 °C | ~88 (GC) | Efficient, fewer by-products |

Chemical Reactions Analysis

Types of Reactions

6-(Chlorodimethylsilyl)-2-hexanone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the chlorosilane group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Secondary alcohols.

Substitution: Siloxane derivatives or other substituted organosilicon compounds.

Scientific Research Applications

6-(Chlorodimethylsilyl)-2-hexanone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Chlorodimethylsilyl)-2-hexanone involves its interaction with various molecular targets. The chlorosilane group can form covalent bonds with hydroxyl or amino groups on biomolecules, leading to the formation of stable siloxane linkages. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability and functionality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of ethanone derivatives are highly influenced by their core aromatic systems and substituents. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Analysis

Core Structure Impact: Cinnoline vs. Phenyl vs. Heterocyclic Systems: Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) demonstrate that hydroxyl/methoxy substituents significantly modulate enzyme inhibition . In contrast, heterocyclic systems (e.g., indole in JWH-250) are critical for targeting cannabinoid receptors .

Substituent Effects :

- Electron-Withdrawing Groups : Nitro groups (e.g., 3,5-dinitrophenyl in ) increase electrophilicity, influencing isomerization kinetics and stability.

- Bulkier Groups : Piperazine or pentyl chains (e.g., in APEHQ or JWH-250) improve lipophilicity, aiding membrane permeability in biological systems .

Biological Activity: Enzyme Inhibition: Phenolic ethanones with multiple hydroxyl groups exhibit superior α-glucosidase inhibition, suggesting that 1-(Cinnolin-8-yl)ethanone could be tailored for similar applications if hydroxylated . Antifungal Potential: Metal coordination (e.g., in APEHQ complexes) enhances activity, implying that cinnoline-based ethanones with chelating groups might synergize with transition metals .

Q & A

Basic: What experimental methods are recommended to determine the environmental persistence of 6-(chlorodimethylsilyl)-2-hexanone in aquatic systems?

Answer:

- Biodegradation assays : Use acclimated microbial cultures in aerobic/anaerobic conditions to measure biological oxygen demand (BOD) over 5–28 days. For 2-hexanone, a 5-day BOD reached 61% of theoretical values, indicating moderate biodegradability .

- Photolysis studies : Exclude hydrolysis (ketones are typically stable) and focus on UV-light exposure in simulated surface water. For 2-hexanone, photolytic degradation in air is well-documented, but aquatic data are lacking .

- Analytical quantification : Employ GC-MS with detection limits ≤0.1 ppm (Table 5-1) to track degradation products .

Advanced: How can conflicting data on soil biodegradation of 2-hexanone analogs be resolved?

Answer:

- Experimental variables : Replicate studies under controlled conditions (e.g., soil type, microbial diversity, moisture). For 2-hexanone, hydrocarbon-utilizing mycobacteria and yeasts showed biodegradation potential, but half-life data are absent .

- Isotopic labeling : Use C-labeled compounds to trace mineralization pathways and distinguish abiotic vs. biotic degradation.

- Meta-analysis : Compare results across studies (e.g., Babeu & Vaishnav (1987) vs. Lukins & Foster (1963)) to identify methodological inconsistencies .

Basic: What are the primary metabolic pathways of 2-hexanone in mammals, and how might the chlorodimethylsilyl group alter these pathways?

Answer:

- Phase I metabolism : 2-Hexanone undergoes oxidation to 2,5-hexanedione (neurotoxic) and 5-hydroxy-2-hexanone, confirmed via intraperitoneal studies in guinea pigs and rats .

- Impact of chlorodimethylsilyl group : The silyl moiety may introduce steric hindrance, slowing oxidation. Researchers should use hepatocyte assays or microsomal fractions to compare metabolic rates with unmodified 2-hexanone .

Advanced: What methodological challenges arise when extrapolating 2-hexanone neurotoxicity data to assess 6-(chlorodimethylsilyl)-2-hexanone?

Answer:

- Nerve conduction velocity (NCV) assays : In monkeys and rats, 2-hexanone reduced NCV by 30–40% at 100–200 ppm. For the silyl analog, adjust exposure protocols to account for potential volatility differences .

- Histopathological validation : Combine NCV with electron microscopy to detect axonal swelling or demyelination, as seen in 2-hexanone-exposed animals .

- In vitro models : Use dorsal root ganglion neurons to isolate silyl-specific effects on cytoskeletal proteins (e.g., neurofilament aggregation) .

Basic: How can researchers quantify 6-(chlorodimethylsilyl)-2-hexanone in environmental matrices?

Answer:

- Sample preparation : Solid-phase microextraction (SPME) or purge-and-trap for air/water samples. For 2-hexanone, detection limits in air are ~0.01 ppm (Table 5-1) .

- Chromatography : Optimize GC columns (e.g., DB-5MS) to resolve silyl derivatives from co-eluting ketones.

- Validation : Spike recovery tests in soil/water to assess matrix interference, as pristine environmental levels often near detection limits .

Advanced: What computational tools predict the bioconcentration factor (BCF) of chlorodimethylsilyl-modified ketones?

Answer:

- QSAR models : Input log Kow values (1.38 for 2-hexanone vs. estimated ~2.5 for the silyl analog) to predict BCF. For 2-hexanone, experimental BCF = 4, indicating low bioaccumulation .

- Molecular dynamics simulations : Model interactions between the silyl group and lipid bilayers to assess membrane permeability.

- Validation : Compare predictions with in vivo zebrafish exposure studies, measuring tissue concentrations over 28 days .

Basic: What are the key discrepancies in understanding the atmospheric fate of 2-hexanone and its derivatives?

Answer:

- Known : 2-Hexanone degrades via OH-radical reactions (half-life ~2 days), forming aldehydes and ketones. Mechanisms are well-characterized .

- Unknown : (1) Reaction pathways of transformation products (e.g., 2,5-hexanedione in aerosols), (2) Impact of silyl groups on photolytic stability. Researchers should use smog chamber experiments with FTIR/GC-MS monitoring .

Advanced: How do soil microbial communities influence the biodegradation of halogenated ketones like 6-(chlorodimethylsilyl)-2-hexanone?

Answer:

- Community profiling : Conduct 16S rRNA sequencing on soil microcosms to identify keystone degraders (e.g., Mycobacterium spp. for 2-hexanone) .

- Enrichment cultures : Isolate strains from contaminated sites using 6-(chlorodimethylsilyl)-2-hexanone as the sole carbon source.

- Enzyme assays : Test cytochrome P450 activity in microbial lysates to assess dehalogenation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.